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molecular formula C12H17N3 B181998 1H-Benzimidazole-2-pentanamine CAS No. 39650-63-0

1H-Benzimidazole-2-pentanamine

Cat. No. B181998
M. Wt: 203.28 g/mol
InChI Key: XTJRXHPNZGDOGE-UHFFFAOYSA-N
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Patent
US03972890

Procedure details

339.5 g (3 mols) of caprolactam, 430 g (4 mols) of o-phenylene diamine and 30 g of 50 % by weight sulphuric acid are reacted in the same way as described in Example 3, giving 510 g (83.7 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole with a boiling point at 0.1 Torr of 210° to 220°C, and a melting point of 101°C.
Quantity
339.5 g
Type
reactant
Reaction Step One
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1([NH2:16])[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15].S(=O)(=O)(O)O>>[NH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]1[NH:15][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:16]=1

Inputs

Step One
Name
Quantity
339.5 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
430 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCCCC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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